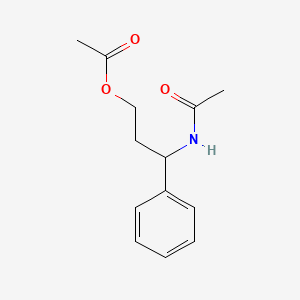
3-Acetamido-3-phenylpropyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-3-phenylpropyl acetate is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is known for its unique structure, which includes an acetamido group and a phenylpropyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-phenylpropyl acetate typically involves the reaction of 3-amino-3-phenylpropyl acetate with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-amino-3-phenylpropyl acetate+acetic anhydride→3-Acetamido-3-phenylpropyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
3-Acetamido-3-phenylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Acetamido-3-phenylpropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Acetamido-3-phenylpropyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl moiety can interact with hydrophobic regions of proteins, affecting their activity.
相似化合物的比较
Similar Compounds
- 3-Amino-3-phenylpropyl acetate
- 3-Acetoxy-1-acetylamino-1-phenylpropane
- 3-Acetoxy-1-phenylpropane
Uniqueness
3-Acetamido-3-phenylpropyl acetate is unique due to its combination of an acetamido group and a phenylpropyl acetate moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
CAS 编号 |
281681-23-0 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
(3-acetamido-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-13(8-9-17-11(2)16)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,14,15) |
InChI 键 |
JBEWDUXOACFWME-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCOC(=O)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


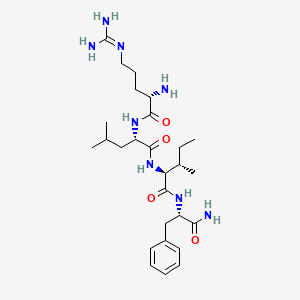
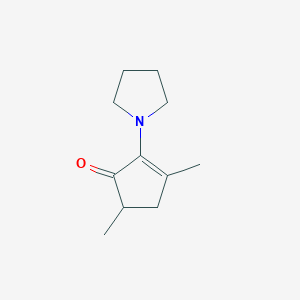

![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
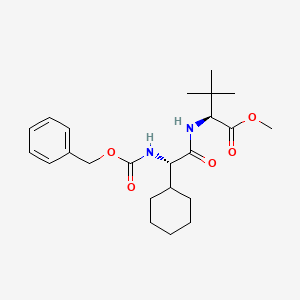
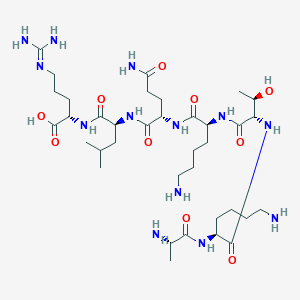
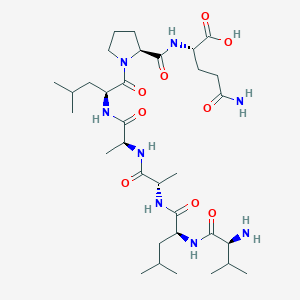

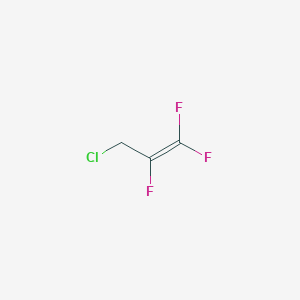



![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
